molecular formula C19H20O6S B12810709 1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate CAS No. 66142-20-9

1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate

Katalognummer: B12810709
CAS-Nummer: 66142-20-9
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: RLLQIXSMDRZZOJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzopyrylium core, substituted with ethoxy and methoxyphenyl groups, and a methanesulfonate counterion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate typically involves the reaction of 4-ethoxy-2-(4-methoxyphenyl)-1-benzopyrylium with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate is unique due to its specific counterion, which can influence its solubility, reactivity, and overall properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

66142-20-9

Molekularformel

C19H20O6S

Molekulargewicht

376.4 g/mol

IUPAC-Name

4-ethoxy-2-(4-methoxyphenyl)chromenylium;methanesulfonate

InChI

InChI=1S/C18H17O3.CH4O3S/c1-3-20-18-12-17(13-8-10-14(19-2)11-9-13)21-16-7-5-4-6-15(16)18;1-5(2,3)4/h4-12H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI-Schlüssel

RLLQIXSMDRZZOJ-UHFFFAOYSA-M

Kanonische SMILES

CCOC1=CC(=[O+]C2=CC=CC=C21)C3=CC=C(C=C3)OC.CS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.